N-(3-ethoxybenzyl)acetamide
Description
Contextualization within the Broader Class of Acetamide (B32628) Derivatives
The acetamide functional group is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules. sigmaaldrich.com Acetamide derivatives are known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial effects. sigmaaldrich.comnih.gov This versatility stems from the ability of the acetamide moiety to form hydrogen bonds and participate in various biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
The core structure of N-(3-ethoxybenzyl)acetamide places it within the family of N-benzylacetamide derivatives. Research into this class has revealed that modifications to the benzyl (B1604629) ring and the acetamide group can significantly impact biological activity. For instance, various substituted N-benzylacetamides have been synthesized and evaluated for their potential as anticonvulsant agents, demonstrating the therapeutic potential inherent in this structural framework. nih.gov
Overview of its Significance as a Research Scaffold
A research scaffold is a core molecular structure that serves as a starting point for the synthesis of a library of related compounds. The this compound structure holds potential as such a scaffold due to several key features. The ethoxy group at the meta-position of the benzyl ring provides a degree of lipophilicity and can influence the compound's interaction with biological targets. The acetamide portion offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
While specific, extensive research on this compound as a lead compound is not widely documented in publicly available literature, the investigation of closely related analogues highlights the potential of this scaffold. For example, derivatives of N-(3-methoxybenzyl)acetamide, a structurally similar compound, have been investigated for their anticonvulsant effects and as melatonin (B1676174) receptor agonists. mdpi.com These studies suggest that the 3-alkoxybenzylamide core is a promising template for the design of new central nervous system (CNS) active agents. The substitution pattern on the benzyl ring is crucial, and the ethoxy group in this compound presents a variable that medicinal chemists can explore to optimize biological activity.
Historical Development and Preliminary Academic Interest
The academic interest in acetamide derivatives can be traced back to the late 19th and early 20th centuries with the discovery and development of analgesic and antipyretic drugs. While specific historical milestones for this compound are not prominent, the broader class of N-arylacetamides has been a subject of study for over a century.
Preliminary academic interest in compounds like this compound is often driven by the search for new therapeutic agents with improved efficacy and safety profiles. The synthesis and characterization of such compounds are fundamental first steps in the drug discovery process. Publicly available data on this compound includes its physicochemical properties, which are essential for any further investigation into its potential biological activity. nih.gov
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(3-ethoxyphenyl)acetamide | nih.gov |
| Molecular Formula | C10H13NO2 | nih.gov |
| Molecular Weight | 179.22 g/mol | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 179.094628657 | nih.gov |
| Monoisotopic Mass | 179.094628657 | nih.gov |
| Topological Polar Surface Area | 38.3 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| Complexity | 170 | nih.gov |
Biological Activities of Structurally Related Acetamide Derivatives
| Compound/Derivative Class | Biological Activity | Research Focus | Source |
| N-(3-methoxybenzyl)oleamide | Anticonvulsant | Evaluation in pilocarpine-induced status epilepticus models. | mdpi.com |
| N-(3-methoxybenzyl)linoleamide | Anticonvulsant | Investigation of effects on fatty acid amide hydrolase (FAAH) and seizure mitigation. | mdpi.com |
| 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl) acetamides | Anticonvulsant | Screening against pentylenetetrazole (PTZ) induced convulsions. | nih.gov |
| N-(2-hydroxyethyl)amide derivatives | Anticonvulsant | Evaluation in the maximal electroshock (MES) test. | nih.gov |
| Various acetamide derivatives | Antioxidant | Assessment of free radical scavenging properties and inhibition of nitric oxide production. | nih.gov |
| N-[2-[2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl]ethyl]acetamide (GR196429) | Melatonin Receptor Agonist | High affinity for human mt1 (B8134400) and MT2 receptors. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-6-4-5-10(7-11)8-12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVLCEAHGFKNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Ethoxybenzyl Acetamide
Established Synthetic Pathways for N-(3-ethoxybenzyl)acetamide
The primary and most direct route to this compound involves the formation of an amide bond between 3-ethoxybenzylamine and an acetylating agent.
The N-acetylation of amines is a fundamental transformation in organic chemistry. nih.gov For the synthesis of this compound, the reaction is typically achieved by treating 3-ethoxybenzylamine with an acetylating agent such as acetyl chloride or acetic anhydride. The use of a base, like triethylamine (B128534) or pyridine, is common to scavenge the acidic byproduct (HCl or acetic acid) generated during the reaction.
While traditional methods often rely on stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), these approaches generate significant waste. rsc.org Consequently, catalytic methods are increasingly favored. Boron-based catalysts, such as boronic acids, and transition metal salts (e.g., from Ti, Mn, Fe, Zn, Zr) have been developed for direct amidation of carboxylic acids with amines, where the only byproduct is water. rsc.orgmdpi.com For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aliphatic and aromatic carboxylic acids with various amines in refluxing toluene, with catalyst loading as low as 5 mol%. rsc.org Niobium pentoxide (Nb₂O₅) has also been identified as an effective, reusable heterogeneous catalyst for the direct amidation of carboxylic acids and their derivatives with amines. researchgate.netresearchgate.net
The table below summarizes various catalytic systems applicable to the amidation of benzylamine (B48309) derivatives.
| Catalyst System | Amine Substrate | Acylating Agent/Carboxylic Acid | Conditions | Yield | Reference |
| TiF₄ (5-10 mol%) | Benzylamine | Acetic Acid | Toluene, reflux | High | rsc.org |
| Nb₂O₅ | Benzylamine | Various Esters | Toluene, 180°C | 5-94% | researchgate.net |
| Alumina (B75360) (Al₂O₃) | Benzylamine | Acetonitrile (B52724) | 200°C, 50 bar (Flow) | 93% | nih.govresearchgate.net |
| Boronic Acid | Benzylamine | Phenylacetic Acid | Toluene, Dean-Stark | High | mdpi.com |
| Copper Acetate (10 mol%) | Benzyl (B1604629) derivatives | Acetonitrile | Room Temp (Electrochemical) | up to 78% | rsc.org |
The key precursors for this compound are 3-ethoxybenzylamine and an acetyl source.
Synthesis of 3-ethoxybenzylamine: The precursor 3-ethoxybenzylamine can be synthesized through several established routes. A common method is the reduction of 3-ethoxybenzonitrile. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney Nickel under a hydrogen atmosphere. utwente.nl
Alternatively, 3-ethoxybenzylamine can be prepared via the reductive amination of 3-ethoxybenzaldehyde (B1676413). orientjchem.orgresearchgate.net This one-pot reaction involves the condensation of the aldehyde with an amine source (like ammonia) to form an imine, which is then reduced in situ. nih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or co-reactant. orientjchem.orgmdpi.com For example, NaBH₄ combined with gallium(III) hydroxide (B78521) has been shown to be an efficient system for the reductive amination of aldehydes. orientjchem.org
The synthesis of 3-ethoxybenzaldehyde itself typically starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), which undergoes etherification. patsnap.com However, for 3-ethoxybenzaldehyde, the starting material would be 3-hydroxybenzaldehyde, which is treated with an ethylating agent like bromoethane (B45996) in the presence of a base. patsnap.comgoogle.com
Stereoselective Approaches: this compound is an achiral molecule. However, stereoselective synthesis becomes relevant when preparing chiral analogs, for instance, by introducing substituents that create stereocenters on the benzyl group or the acetamide (B32628) moiety. nih.gov The synthesis of chiral amines or the use of chiral catalysts in amidation reactions are common strategies. nih.gov For example, the asymmetric Strecker reaction or the use of chiral auxiliaries can be employed to produce enantiomerically pure amine precursors. nih.gov While no specific stereoselective syntheses for this compound itself are reported, the principles are widely applied in medicinal chemistry to create analogs with specific stereochemistry. nih.govnih.gov
Novel and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener and more efficient methods for amide bond formation.
Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.net For the synthesis of this compound, this can be achieved in several ways:
Catalytic Direct Amidation: As mentioned, using catalysts to promote the reaction between a carboxylic acid and an amine is inherently greener as the only byproduct is water, enhancing atom economy. rsc.orgresearchgate.net
Solvent-Free or Greener Solvents: Reactions can be performed under solvent-free conditions or in environmentally benign solvents like water. mdpi.com N-acylation of amines has been successfully demonstrated in water using benzotriazole (B28993) chemistry. mdpi.com
Alternative Reagents: Using less hazardous reagents is a key principle. For N-acetylation, acetonitrile has been used as both a reagent and solvent, catalyzed by alumina, which is a cheap and non-toxic Lewis acid. nih.govresearchgate.net This avoids corrosive and toxic reagents like acetyl chloride. nih.gov
Electrochemical Methods: Electrochemical synthesis offers a mild and efficient alternative for C-H amidation. For example, the copper-catalyzed electrochemical reaction of benzyl derivatives with acetonitrile can produce N-benzylacetamides at room temperature without strong oxidants. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more efficient process. nih.gov This has been applied to the synthesis of various acetamide derivatives. nih.gov
For producing this compound in larger quantities for research, scalable and efficient methods are necessary. Many traditional batch methods are not ideal for large-scale production due to issues with heat transfer, mixing, and safety. researchgate.net
Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up chemical syntheses. nih.gov They allow for better control over reaction parameters such as temperature and pressure, improve safety, and can lead to higher yields and purity. nih.govresearchgate.net The N-acetylation of various amines, including benzylamine, has been successfully scaled up using a continuous-flow process with acetonitrile as the acetylating agent and alumina as a heterogeneous catalyst. nih.govresearchgate.net This method is cost-effective and time-efficient, with residence times as short as 27 minutes. nih.gov Plasma flow chemistry has also emerged as a novel technique for the direct N-acylation of amines with esters in a microreactor, offering a scalable process without the need for chemical activators. rsc.orgresearchgate.net
The table below outlines scalable methods applicable for the synthesis of N-benzylacetamide derivatives.
| Method | Key Features | Advantages for Scalability | Reference |
| Continuous Flow Acetylation | Uses acetonitrile and a solid alumina catalyst in a flow reactor. | Excellent process control, high throughput, enhanced safety, reusable catalyst. | nih.govresearchgate.net |
| Plasma Flow Chemistry | Employs argon plasma in a microreactor for N-acylation of amines by esters. | No need for chemical activators, operates at room temperature, good for non-nucleophilic amines. | rsc.orgresearchgate.net |
| One-Pot Synthesis with Reusable Catalyst | Utilizes catalysts like boric acid in a one-pot setup. | Reduced unit operations, potential for catalyst recycling, improved step economy. | researchgate.net |
Derivatization and Analog Synthesis from this compound
This compound can serve as a scaffold for the synthesis of a variety of derivatives and analogs by modifying its core structure. nih.govwho.int Such modifications are a cornerstone of medicinal chemistry for exploring structure-activity relationships. nih.govnih.govscholarsresearchlibrary.com
Chemical modifications can be performed at several positions:
Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, substituents can be introduced at the ortho and para positions relative to the activating ethoxy and benzylacetamide groups.
Amide Moiety: The N-H proton of the amide can be substituted. The carbonyl group can also participate in reactions, although it is generally less reactive.
Alkyl Chain: The methylene (B1212753) bridge between the phenyl ring and the amide nitrogen can be a site for functionalization, though this is less common.
Ethoxy Group: The ethyl group can be modified, or the entire ethoxy group could be replaced with other alkoxy groups to study the effect of chain length or branching. nih.gov
Below is a table of representative derivatives and analogs synthesized from similar acetamide scaffolds.
| Starting Scaffold Type | Reaction Type | Reagent(s) | Product Type | Reference |
| N-Aryl Acetamide | Halogenation | N-Bromosuccinimide (NBS) | N-(Bromo-aryl) Acetamide | nih.gov |
| N-Aryl Acetamide | Sulfonylation | Sulfonyl Chlorides | N-(Aryl) Acetamide Sulfonamides | nih.gov |
| 2-Chloro-N-phenyl-acetamide | Nucleophilic Substitution | 1,2,3,4-Tetrahydroisoquinoline | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide | scholarsresearchlibrary.com |
| Indol-3-yl-thio-acetamide | Coupling | Benzylamines | N-Benzyl-2-((indol-3-yl)thio)acetamides | nih.gov |
| 5-Nitro-1H-indazol-3-ylamine | Acylation | 4-Ethoxyphenylacetyl chloride | 2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide | nih.gov |
An in-depth analysis of the synthetic methodologies and chemical transformations involving the compound this compound reveals a landscape of potential molecular modifications. These transformations are crucial for the development of new chemical entities with tailored properties. This article explores the key reactive sites of this compound and the strategic approaches to its structural diversification.
1 Modifications at the Amide Nitrogen
The amide nitrogen of this compound is a key site for structural modifications. The presence of a secondary amide provides a reactive handle for the introduction of various substituents, which can significantly influence the molecule's physicochemical properties.
One common transformation is the N-alkylation or N-arylation of the amide. This can be achieved by deprotonating the amide with a suitable base, such as sodium hydride, to form the corresponding amidate anion. This anion can then act as a nucleophile, reacting with a range of electrophiles like alkyl halides, aryl halides, or other activated systems. For instance, the introduction of a second benzyl group to the nitrogen atom has been shown in related acetamide series to enhance biological activity in certain contexts. nih.gov
Another potential modification involves the introduction of functional groups that can act as hydrogen bond donors or acceptors. Such modifications can be critical for modulating the interaction of the molecule with biological targets.
| Reagent/Condition | Product Type | Potential Functional Groups Introduced |
| Alkyl halide / Base (e.g., NaH) | N-Alkyl-N-(3-ethoxybenzyl)acetamide | Methyl, Ethyl, Propyl, etc. |
| Aryl halide / Catalyst (e.g., CuI) | N-Aryl-N-(3-ethoxybenzyl)acetamide | Phenyl, Substituted Phenyl |
| Acyl chloride / Base | N-Acyl-N-(3-ethoxybenzyl)acetamide | Acetyl, Benzoyl |
2 Structural Variations on the Benzyl Moiety
The benzyl moiety of this compound offers numerous opportunities for structural variation, primarily through electrophilic aromatic substitution reactions on the benzene ring. The ethoxy group at the meta position directs incoming electrophiles to the ortho and para positions relative to itself.
Common electrophilic substitution reactions that can be performed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions introduce a wide array of substituents onto the aromatic ring, thereby altering the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups like nitro or halo groups, or electron-donating groups like alkyl or additional alkoxy groups, can fine-tune the molecule's characteristics.
Bioisosteric replacements for the phenyl ring are another important avenue for structural modification. Replacing the benzene ring with other aromatic or heteroaromatic systems can lead to analogues with significantly different biological activities and metabolic stabilities.
| Reaction Type | Reagents | Potential Substituents and Positions |
| Nitration | HNO₃/H₂SO₄ | -NO₂ at positions 2, 4, 6 |
| Halogenation | X₂/FeX₃ (X=Cl, Br) | -Cl, -Br at positions 2, 4, 6 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR at positions 2, 4, 6 |
3 Ethoxy Group Manipulations and Analogues
The ethoxy group is another key functional group that can be manipulated to generate a diverse range of analogues. Cleavage of the ether bond, typically using strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding phenol (B47542), N-(3-hydroxybenzyl)acetamide.
This phenolic intermediate serves as a versatile precursor for the synthesis of a wide array of new analogues. It can be re-alkylated with different alkyl halides to produce a library of alkoxybenzyl acetamides. Furthermore, the phenol can be converted into various esters or other functional groups, expanding the chemical space around this part of the molecule. The synthesis of related compounds with methoxybenzyl and ethoxyphenyl groups has been reported, highlighting the feasibility of such modifications. smolecule.comwho.int
| Starting Material | Reagents | Product |
| This compound | HBr or BBr₃ | N-(3-hydroxybenzyl)acetamide |
| N-(3-hydroxybenzyl)acetamide | Alkyl halide / Base | N-(3-alkoxybenzyl)acetamide |
| N-(3-hydroxybenzyl)acetamide | Acyl chloride / Base | 3-(Acetamidomethyl)phenyl ester |
4 Heterocyclic Ring Incorporations
The incorporation of heterocyclic rings into the this compound scaffold represents a powerful strategy for generating novel chemical entities with potentially enhanced biological activities. Heterocyclic compounds are a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com
Several synthetic approaches can be envisioned for the integration of heterocyclic moieties. One common method involves the initial synthesis of a bromoacetylated derivative of 3-ethoxybenzylamine, which can then be reacted with various heterocyclic thiols or amines to form a thioether or amino linkage, respectively. For example, reaction with a thiol-substituted 1,3,4-oxadiazole (B1194373) could yield an N-((3-ethoxybenzyl)carbamoyl)methyl-thio-oxadiazole derivative. who.inttjpr.orgbioline.org.br
Alternatively, the acetamide side chain itself can be modified to construct a heterocyclic ring. For instance, intramolecular cyclization reactions could be designed to form lactams or other heterocyclic systems. The literature provides numerous examples of acetamide derivatives being used as building blocks for the synthesis of more complex heterocyclic systems, including pyrazoles and imidazoles. archivepp.comnih.gov
| Heterocyclic Ring | Synthetic Strategy | Potential Precursor |
| 1,3,4-Oxadiazole | Reaction with a bromoacetylated intermediate | 2-Bromo-N-(3-ethoxybenzyl)acetamide |
| Thiazole (B1198619) | Hantzsch thiazole synthesis from a thioamide precursor | N-(3-ethoxybenzyl)-2-thioacetamide |
| Imidazole | Reaction of a diketone with the benzylamine and an aldehyde | 3-Ethoxybenzylamine |
Structure Activity Relationship Sar and Molecular Design Principles for N 3 Ethoxybenzyl Acetamide Analogues
Identification of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-(3-ethoxybenzyl)acetamide analogues, the key pharmacophoric features can be dissected by analyzing the primary structural components: the ethoxybenzyl group, the acetamide (B32628) linker, and the terminal group (in this case, implicitly a methyl group which is part of the acetamide).
Aromatic Ring System : The benzyl (B1604629) ring serves as a crucial scaffold, positioning other functional groups in a specific orientation for target interaction. Its hydrophobic nature often contributes to binding within non-polar pockets of a biological target.
Hydrogen Bond Acceptors and Donors : The acetamide moiety is a critical pharmacophoric element. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. These features are often essential for anchoring the ligand within the active site of a protein or enzyme through specific hydrogen bonding interactions.
Ethoxy Group : The ethoxy group at the meta-position (position 3) of the benzyl ring influences the molecule's properties in several ways. As an electron-donating group, it can modulate the electronic character of the aromatic ring. mdpi.com Its size and lipophilicity can enhance van der Waals interactions and improve membrane permeability. vulcanchem.com The meta-positioning is specific and suggests a defined binding pocket geometry.
Linker Flexibility : The methylene (B1212753) bridge (-CH2-) between the benzyl ring and the amide nitrogen provides rotational flexibility. libretexts.org This allows the molecule to adopt various conformations, one of which is likely the "bioactive conformation" required for binding to its target. nih.gov
SAR studies on related acetamide-containing compounds have consistently shown that modifications to these core features can dramatically alter biological activity. For instance, in other series, the nature and position of substituents on the aromatic ring are critical for potency. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method assumes that the activity of a molecule is dependent on its physicochemical properties, which are represented by numerical values known as descriptors. nih.gov For this compound analogues, a QSAR study would involve synthesizing a library of related compounds and quantitatively measuring their biological activity (e.g., IC50 values).
The process involves calculating various molecular descriptors for each analogue, which can be categorized as:
Steric Descriptors : These relate to the size and shape of the molecule, such as molecular volume or surface area (e.g., Molar Refractivity). nih.gov
Electronic Descriptors : These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). nih.gov
Hydrophobic Descriptors : These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (LogP).
Topological Descriptors : These are numerical representations of the molecular structure, encoding information about atom connectivity and branching. nih.gov
Using statistical techniques like Multiple Linear Regression (MLR), a QSAR model is generated. mdpi.com For a hypothetical series of this compound analogues, a resulting QSAR equation might look like:
log(1/IC50) = c0 + c1(LogP) - c2(MR) + c3*(σ)
Where c0, c1, c2, c3 are regression coefficients, LogP represents hydrophobicity, MR represents molar refractivity (a steric parameter), and σ (Hammett constant) represents an electronic parameter. Such models are valuable for predicting the activity of unsynthesized compounds and providing insights into the mechanism of action, guiding further design efforts. undip.ac.id
| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound Analogues |
|---|---|---|
| Hydrophobic | LogP | An optimal level of lipophilicity is often required for membrane permeability and target binding. Too high or too low values can be detrimental. |
| Electronic | Partial Charge on Amide Oxygen | A more negative partial charge could strengthen hydrogen bonding with a donor group in the target protein, increasing affinity. |
| Steric | Molecular Volume | Increased bulk at certain positions might enhance van der Waals contacts, while at others it could cause steric clashes, reducing activity. |
| Topological | Wiener Index | Reflects the overall shape and branching of the molecule, which can be critical for fitting into a specific binding site. |
Rational Ligand Design and Lead Optimization Strategies
Rational ligand design uses the understanding of SAR and target structure to methodically modify a lead compound, like this compound, to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.de
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. libretexts.org A molecule's biological activity is intimately linked to its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to its target's binding site. nih.gov For this compound, rotations are possible around the Aryl-CH2, CH2-NH, and CO-CH3 bonds.
Steric effects play a crucial role. The size and shape of substituents can either facilitate or hinder binding.
Beneficial Steric Interactions : Replacing the ethoxy group with a larger, yet appropriately shaped, substituent might lead to additional favorable van der Waals interactions if there is an available pocket in the receptor.
Steric Hindrance : Conversely, introducing a bulky group at a position where the binding site is narrow would result in a steric clash, preventing optimal binding and reducing activity. nih.gov For example, changing the substituent from the meta- (3) to the ortho- (2) position could introduce a clash with a nearby part of the binding site.
| Analogue Modification (Hypothetical) | Position of Change | Potential Steric Effect | Predicted Impact on Activity |
|---|---|---|---|
| Ethoxy to Isopropoxy | 3-position | Increased steric bulk. | Decrease (if pocket is tight) or Increase (if pocket is large and accommodating). |
| Add Methyl group | 4-position | Adds bulk adjacent to the ethoxy group. | Likely decrease due to unfavorable steric interaction or altered binding pose. |
| Ethoxy to Hydrogen | 3-position | Reduces bulk significantly. | Decrease, suggesting the ethoxy group is important for filling a hydrophobic pocket. |
| Acetamide to Propionamide | Amide group | Increases chain length and bulk near the H-bond region. | Decrease, likely disrupting critical hydrogen bonding geometry. |
The electronic properties of a ligand govern its non-covalent interactions with a biological target. The 3-ethoxy group is moderately electron-donating, which increases the electron density of the benzene (B151609) ring. Modulating these electronics by substituting the ethoxy group can fine-tune binding affinity.
Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH3) or alkyl groups maintain or enhance the electron-donating nature, which might be favorable for cation-π interactions with a positively charged amino acid residue (e.g., Lys, Arg) in the target.
Electron-Withdrawing Groups (EWGs) : Replacing the ethoxy group with halogens (e.g., -Cl, -F) or a nitro group (-NO2) would decrease the electron density of the ring. nih.gov This could weaken a cation-π interaction but might form other favorable interactions, such as halogen bonds or dipole-dipole interactions. mdpi.com The impact on activity is highly dependent on the specific electronic environment of the binding site.
| Substituent at 3-position | Electronic Effect | Potential Impact on Interaction | Predicted Activity Change |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | Electron Donating | Enhances π-electron density for potential cation-π interactions. | Baseline |
| -Cl (Chloro) | Electron Withdrawing, Inductive | Reduces π-electron density; potential for halogen bonding. | Dependent on binding site polarity; could increase or decrease. |
| -CF3 (Trifluoromethyl) | Strongly Electron Withdrawing | Significantly alters ring electronics; may form specific dipole interactions. | Likely to change activity significantly, direction depends on target. |
| -CH3 (Methyl) | Weakly Electron Donating | Slightly enhances π-electron density. | Likely a small change; steric effects may dominate. |
The acetamide linker is not just a spacer; its chemical nature is critical. Modifications to this region can alter the molecule's stability, hydrogen bonding capability, and the relative orientation of the benzyl and terminal groups.
Amide Bond Isosteres : Replacing the amide bond (-CO-NH-) with a bioisostere, such as a reverse amide (-NH-CO-), a thioamide (-CS-NH-), or a stable sulfonamide (-SO2-NH-), can drastically alter the molecule's properties. vulcanchem.com A thioamide, for example, has different hydrogen bonding characteristics and steric requirements.
Chain Length : Altering the linker length, for instance by inserting or deleting a methylene group (-CH2-), would change the distance between the key pharmacophoric groups. This can be explored to achieve optimal positioning within the target's binding site. nih.gov
Rigidification : Introducing conformational constraints, such as incorporating the linker into a ring system, can lock the molecule into a more favorable (or unfavorable) conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in potency if the locked conformation is the bioactive one.
| Linker Modification | Structural Change | Potential Effect | Predicted Impact on Activity |
|---|---|---|---|
| Thioamide Analogue | Replace C=O with C=S. | Alters H-bond acceptor strength and geometry. | Likely decrease unless the target prefers a weaker H-bond acceptor. |
| Homologation | Insert a -CH2- group (e.g., N-(3-ethoxybenzyl)propanamide). | Increases distance between aromatic ring and amide. | Decrease, if the original spacing is optimal for binding. |
| Reverse Amide | Reverse the amide to -NH-CO-. | Changes the directionality of the H-bond donor and acceptor. | Significant decrease, as the precise geometry of H-bonds is usually critical. |
| Incorporate into a Lactam | Form a cyclic structure involving the linker. | Restricts conformational freedom. | Increase (if it locks in the bioactive conformer) or Abolish (if it prevents it). |
Metabolic Pathways and Biotransformation Studies of N 3 Ethoxybenzyl Acetamide
In Vitro Enzymatic Metabolism (e.g., Cytochrome P450 and Other Enzyme Systems)
The biotransformation of xenobiotics like N-(3-ethoxybenzyl)acetamide is predominantly carried out in the liver by various enzyme systems. bioivt.com In vitro models using liver microsomes, S9 fractions, or hepatocytes from different species are standard tools to investigate these pathways. bioivt.comresearchgate.net The metabolism is typically divided into Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism: It is anticipated that this compound would primarily undergo Phase I oxidative metabolism catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. youtube.com These heme-containing monooxygenases are responsible for metabolizing the majority of drugs. youtube.com Key predicted oxidative reactions for this compound include:
O-de-ethylation: This is a very common metabolic pathway for compounds containing an ethoxy group. Oxidative O-dealkylation of the ethoxy moiety is expected to be a major metabolic route, catalyzed by CYP enzymes. This reaction would yield acetaldehyde and the corresponding phenol (B47542), N-(3-hydroxybenzyl)acetamide. Studies on structurally similar alkoxyacetanilides, such as phenacetin [N-(4-ethoxyphenyl)acetamide], have shown that O-dealkylation is a primary metabolic event. nih.gov
Aromatic Hydroxylation: The benzyl (B1604629) ring is another potential site for CYP-mediated oxidation. Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of different phenolic metabolites.
N-Dealkylation: While less common for acetamides compared to secondary or tertiary amines, cleavage of the bond between the nitrogen and the benzyl group could occur, yielding acetamide (B32628) and 3-ethoxybenzaldehyde (B1676413), which would be further oxidized to 3-ethoxybenzoic acid. Studies on other N-benzyl compounds have demonstrated that N-dealkylation is a possible metabolic reaction. nih.gov
Benzylic Hydroxylation: The methylene (B1212753) (-CH2-) bridge connecting the phenyl ring and the amide nitrogen is a potential site for hydroxylation, which would result in a carbinolamide intermediate.
Phase II Metabolism: The primary metabolite from O-de-ethylation, N-(3-hydroxybenzyl)acetamide, possesses a phenolic hydroxyl group. This functional group is a prime substrate for Phase II conjugation enzymes. The most common conjugation reactions would involve glucuronidation (by UDP-glucuronosyltransferases, UGTs) or sulfation (by sulfotransferases, SULTs) to form more water-soluble glucuronide and sulfate conjugates, respectively, which can be readily excreted.
Identification and Characterization of Major Metabolites in Preclinical Species (Non-Human)
In preclinical species such as rats, mice, and monkeys, the identification of metabolites is typically performed by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). mdpi.com Based on the predicted enzymatic pathways, the major metabolites of this compound in preclinical species would likely be the products of O-de-ethylation and subsequent conjugation.
The primary Phase I metabolite is predicted to be N-(3-hydroxybenzyl)acetamide . This metabolite is formed through the enzymatic cleavage of the ethyl group from the ether linkage. Following its formation, this phenolic metabolite would likely undergo extensive Phase II metabolism.
The major Phase II metabolites would therefore be the glucuronide and sulfate conjugates of N-(3-hydroxybenzyl)acetamide . These conjugates are highly polar and are typically the main forms excreted from the body. Minor metabolites could arise from aromatic hydroxylation at different positions on the benzyl ring.
The table below summarizes the predicted major metabolites of this compound.
| Metabolite Name | Predicted Metabolic Pathway | Resulting Functional Group |
| N-(3-hydroxybenzyl)acetamide | Phase I: O-de-ethylation | Phenolic Hydroxyl (-OH) |
| N-(3-(glucuronidyloxy)benzyl)acetamide | Phase II: Glucuronidation | Glucuronide Conjugate |
| N-(3-(sulfoxyoxy)benzyl)acetamide | Phase II: Sulfation | Sulfate Conjugate |
| Hydroxylated this compound | Phase I: Aromatic Hydroxylation | Phenolic Hydroxyl (-OH) |
This interactive table provides a summary of the predicted metabolites. The data is based on established metabolic pathways for structurally similar compounds.
Assessment of Metabolic Stability and Impact on Pharmacological Profile
Metabolic stability is a critical parameter in drug discovery that influences a compound's pharmacokinetic properties, such as its half-life and oral bioavailability. researchgate.net The assessment is typically conducted in vitro by incubating the compound with liver microsomes and measuring the rate of its disappearance over time. researchgate.netnih.gov
For this compound, the ethoxybenzyl moiety is the most probable site of metabolic vulnerability. The rate of O-de-ethylation by CYP enzymes would be the primary determinant of its metabolic stability.
High Metabolic Instability: If the O-de-ethylation occurs rapidly, this compound would be classified as having low metabolic stability. This would lead to a short in vivo half-life and high hepatic clearance, potentially limiting its systemic exposure and duration of action.
Moderate to High Stability: Conversely, if the compound is more resistant to enzymatic degradation, it would exhibit higher metabolic stability, a longer half-life, and lower clearance. nih.gov
The metabolic transformation can have a significant impact on the pharmacological profile:
Activation/Inactivation: The primary metabolite, N-(3-hydroxybenzyl)acetamide, may have a different pharmacological activity profile compared to the parent compound. Metabolism could lead to the formation of a more active, less active, or inactive metabolite. For example, the analgesic effects of the related compound phenacetin are largely attributed to its O-de-ethylated metabolite, paracetamol (N-(4-hydroxyphenyl)acetamide). nih.gov
Change in Properties: The conversion of the parent drug to a more polar phenolic metabolite changes its physicochemical properties, affecting its distribution, protein binding, and ability to cross cellular membranes.
The table below outlines the potential implications of metabolic stability on the compound's profile.
| Metabolic Stability | Predicted In Vitro Half-life (t½) | Predicted In Vivo Clearance | Potential Impact on Pharmacological Profile |
| Low | Short | High | Short duration of action; rapid formation of metabolites which may have their own activity. |
| High | Long | Low | Longer duration of action; potential for drug accumulation with repeated dosing. |
This interactive table summarizes the relationship between metabolic stability and the potential pharmacokinetic and pharmacological outcomes.
Analytical Methodologies for N 3 Ethoxybenzyl Acetamide in Research Settings
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS/MS, GC-MS)
Chromatography is fundamental to the analysis of N-(3-ethoxybenzyl)acetamide, providing the necessary separation from impurities, metabolites, or matrix components prior to detection and quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method relies on the separation of the analyte on a stationary phase, followed by detection using its ultraviolet (UV) absorbance. Due to the presence of a substituted benzene (B151609) ring, this compound possesses a chromophore that allows for sensitive UV detection. A typical method involves reverse-phase chromatography. sielc.comsielc.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reverse-phase separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water (with 0.1% Formic or Phosphoric Acid) | Elution of the analyte from the column. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection Wavelength | ~254 nm or ~270 nm | Wavelength for optimal absorbance of the aromatic ring. |
| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological samples, LC-MS/MS is the method of choice. rsc.orgnih.govnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. Electrospray ionization (ESI) is a common interface, and the analysis is typically performed in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity. thermofisher.com
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide and ether functionalities facilitate protonation to form [M+H]+. |
| Precursor Ion (Q1) | m/z 194.1 | Corresponds to the protonated molecular ion of this compound ([C11H15NO2+H]+). |
| Product Ions (Q3) | m/z 135.1, m/z 107.1 | Specific fragments used for quantification (quantifier) and confirmation (qualifier). |
| Collision Energy | Optimized (e.g., 15-30 eV) | Energy required to induce fragmentation of the precursor ion. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, although its inherent polarity may necessitate a derivatization step to improve volatility and chromatographic performance. jfda-online.comjmchemsci.com Derivatization converts the polar N-H group into a less polar, more volatile moiety. researchgate.net
| Parameter | Typical Condition | Purpose |
| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Silylation of the amide proton to increase volatility. researchgate.net |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column for general-purpose separation. |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the analyte through the column. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, ramp to 280°C at 15-20°C/min | Temperature gradient to elute compounds based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts for this compound in a solvent like CDCl3 are based on the analysis of similar structures. thermofisher.comrsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.20 | t | 1H | Ar-H5 |
| ~6.80 | m | 3H | Ar-H2, Ar-H4, Ar-H6 | |
| ~5.90 | br s | 1H | N-H | |
| ~4.35 | d | 2H | -CH₂-NH | |
| ~4.05 | q | 2H | -O-CH₂-CH₃ | |
| ~2.00 | s | 3H | -C(O)-CH₃ | |
| ~1.40 | t | 3H | -O-CH₂-CH₃ | |
| ¹³C NMR | ~170.0 | - | - | C=O (Amide) |
| ~159.0 | - | - | Ar-C3 (C-O) | |
| ~140.0 | - | - | Ar-C1 (C-CH₂) | |
| ~129.5 | - | - | Ar-C5 | |
| ~119.5 | - | - | Ar-C6 | |
| ~113.5 | - | - | Ar-C2, Ar-C4 | |
| ~63.5 | - | - | -O-CH₂-CH₃ | |
| ~44.0 | - | - | -CH₂-NH | |
| ~23.0 | - | - | -C(O)-CH₃ | |
| ~14.8 | - | - | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and ethoxybenzyl groups. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch (Aromatic) | Benzene Ring |
| ~2980, ~2870 | C-H Stretch (Aliphatic) | -CH₃, -CH₂- |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1250 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ |
| ~800-700 | C-H Bend (Out-of-plane) | Meta-substituted Benzene |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental formula. Fragmentation analysis (MS/MS) further supports structural elucidation. nih.gov
| Parameter | Value | Information Provided |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Calculated Exact Mass | 193.1103 | Monoisotopic mass of the neutral molecule. |
| [M+H]⁺ Ion (HRMS) | m/z 194.1179 | Accurate mass of the protonated molecule for formula confirmation. |
| Major Fragment 1 | m/z 135.0808 | [M+H - C₂H₃O]⁺, Loss of the acetyl group. |
| Major Fragment 2 | m/z 107.0491 | [C₇H₇O]⁺, Cleavage of the C-N bond, formation of the ethoxybenzyl cation. |
Quantitative Analysis in Complex Biological Matrices from Research Studies (e.g., Animal Plasma, Tissue Homogenates, Cell Lysates)
Determining the concentration of this compound in biological matrices is crucial for many research studies. This requires robust sample preparation techniques to remove interfering substances like proteins and lipids, followed by a sensitive analytical method, typically LC-MS/MS. nih.govnih.gov
Sample Preparation Workflow
The goal of sample preparation is to extract the analyte from the matrix while minimizing interferences.
| Step | Method | Description |
| 1. Spiking | Addition of Internal Standard (IS) | A known amount of a structurally similar compound (ideally a stable isotope-labeled version of the analyte) is added to the sample and calibration standards to correct for variability in sample processing and instrument response. |
| 2. Protein Precipitation | Addition of cold acetonitrile (e.g., 3:1 ratio of solvent to sample) | A simple and rapid method to crash out the majority of proteins from plasma or cell lysates. The sample is vortexed and then centrifuged to pellet the precipitated proteins. |
| 3. Supernatant Transfer | Collection of the liquid layer | The supernatant containing the analyte and IS is carefully transferred to a clean tube. |
| 4. Evaporation & Reconstitution | Drying under nitrogen and redissolving in mobile phase | The solvent is evaporated to concentrate the sample. The residue is then reconstituted in a small volume of the initial mobile phase to ensure compatibility with the LC system. |
Method Validation for Quantitative Analysis
A quantitative assay must be validated to ensure its reliability. Key validation parameters are assessed to demonstrate that the method is accurate, precise, and fit for purpose.
| Validation Parameter | Acceptance Criteria (Typical) | Description |
| Linearity | Correlation coefficient (r²) > 0.99 | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | The closeness of the measured concentration to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery | Consistent and reproducible | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Defines the lower limit of the assay's reliable measurement range. |
Future Research Directions and Potential Academic Applications
Development of Next-Generation Analogues with Improved Profiles
The development of next-generation analogues is a critical step in optimizing a lead compound. For N-(3-ethoxybenzyl)acetamide, this would involve systematic structural modifications to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters. Structure-activity relationship (SAR) studies would form the foundation of this research, guiding the rational design of new molecules.
Key areas for modification on the this compound scaffold could include:
The Ethoxy Group: Altering the alkoxy chain length or introducing branching could influence lipophilicity and binding interactions.
The Benzyl (B1604629) Ring: Substitution patterns on the aromatic ring could be varied to probe electronic and steric effects on target engagement.
The Acetamide (B32628) Moiety: The amide linkage is a common feature in bioactive molecules and can be modified to alter hydrogen bonding capacity and metabolic stability.
The data from these modifications would be compiled to build a comprehensive understanding of how each part of the molecule contributes to its activity.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues
| Compound | R1 (Position 3 on Benzyl Ring) | R2 (Amide) | Target Affinity (IC50, nM) |
| This compound | -OCH2CH3 | -CH3 | Baseline |
| Analogue 1 | -OCH3 | -CH3 | TBD |
| Analogue 2 | -OCH(CH3)2 | -CH3 | TBD |
| Analogue 3 | -OCH2CH3 | -CH2CH3 | TBD |
| Analogue 4 | -OCH2CH3 | -Cyclopropyl | TBD |
Exploration of Synergistic Effects in Combination Research Strategies
Combination therapy is a powerful strategy to enhance therapeutic efficacy and overcome resistance. Future research could explore the synergistic effects of this compound or its optimized analogues with established drugs. This would be particularly relevant if the compound is found to modulate a biological pathway that is complementary to the mechanism of an existing therapeutic agent.
For example, if this compound were found to inhibit a specific enzyme, it could be combined with a drug that targets a different component of the same signaling cascade. Such studies would involve in vitro and in vivo models to assess the combined effect on cellular and physiological outcomes. The goal would be to identify combinations that produce a greater effect than the sum of the individual agents, potentially allowing for lower doses and reduced side effects.
Mechanistic Elucidation of Novel Biological Activities
A fundamental aspect of future research would be to unravel the precise mechanism of action by which this compound exerts any identified biological effects. This would involve a multi-pronged approach, including:
Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed to identify the direct molecular target(s) of the compound.
Biochemical and Cellular Assays: Once a target is identified, detailed biochemical and cellular assays would be necessary to validate the interaction and understand its functional consequences. This would involve measuring enzyme kinetics, receptor binding, or changes in cellular signaling pathways.
Structural Biology: Elucidating the three-dimensional structure of this compound bound to its target through techniques like X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the molecular basis of its activity.
Role as a Chemical Probe for Biological Pathway Investigations
A well-characterized, potent, and selective analogue of this compound could serve as a valuable chemical probe for investigating biological pathways. Chemical probes are small molecules that can be used to perturb and study the function of a specific protein or pathway in a temporal and dose-dependent manner.
To be a useful chemical probe, an this compound analogue would need to possess:
High Potency: To ensure that the observed effects are due to interaction with the intended target.
High Selectivity: To minimize off-target effects that could confound experimental results.
Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental outcomes.
Such a chemical probe could be used in a wide range of academic research settings to dissect complex biological processes, validate new drug targets, and explore the functional roles of specific proteins in health and disease.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-ethoxybenzyl)acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 3-ethoxybenzylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C can yield the target compound. Reagent purity, solvent choice (e.g., THF vs. DMF), and temperature control are critical for minimizing side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethoxybenzyl and acetamide moieties. Key signals include the acetyl methyl group (~2.1 ppm in ¹H NMR) and the aromatic protons (6.7–7.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 208.1334 for C₁₁H₁₅NO₂). Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) .
Advanced: How can conflicting biological activity data for this compound derivatives be systematically addressed?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To resolve these:
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Compare logP values and solubility profiles to assess bioavailability differences .
Advanced: What optimization strategies improve reaction efficiency in synthesizing this compound analogs?
Answer:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity.
- Catalyst screening: Test Pd/C or CuI for cross-coupling steps.
- Temperature gradients: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs conventionally) .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition assays: Use fluorogenic substrates for proteases or kinases.
- Cell viability assays: MTT or resazurin-based tests in cancer (e.g., MCF-7) or bacterial lines.
- Membrane permeability: Caco-2 monolayers assess intestinal absorption potential .
Advanced: How does structural modification of the ethoxy group impact pharmacokinetic properties?
Answer:
Replacing the ethoxy group with bulkier substituents (e.g., isopropoxy) increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility. Computational QSAR models predict metabolic stability, while in vitro liver microsome assays quantify CYP450-mediated degradation .
Basic: What analytical methods ensure batch-to-batch consistency in this compound purity?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity.
- LC-MS: Monitors for acetylated byproducts (e.g., diacetyl derivatives).
- Karl Fischer titration: Determines residual water content (<0.5% w/w) .
Advanced: Which computational tools predict target binding modes of this compound?
Answer:
- Molecular docking (AutoDock Vina): Screens against kinase or GPCR targets.
- Molecular Dynamics (GROMACS): Simulates ligand-receptor stability over 100 ns trajectories.
- Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent effects on binding affinity .
Basic: What metabolic pathways are observed in structurally related acetamide compounds?
Answer:
Hepatic Phase I metabolism (e.g., cytochrome P450 oxidation) often generates hydroxylated metabolites. Phase II conjugation (glucuronidation) enhances excretion. In vitro studies using human liver microsomes (HLMs) with LC-MS/MS metabolite profiling are standard .
Advanced: How can solubility limitations of this compound in aqueous assays be mitigated?
Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoparticle formulation: Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves dispersibility.
- pH adjustment: Salt formation (e.g., HCl salt) enhances water solubility at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
